

Application Notes and Protocols for Computational Reactivity Analysis of (3-Aminobenzyl)diethylamine

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Compound of Interest

Compound Name: (3-Aminobenzyl)diethylamine

Cat. No.: B1274826

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the computational investigation of the chemical reactivity of **(3-Aminobenzyl)diethylamine**. This molecule serves as a versatile scaffold in medicinal chemistry, and understanding its reactivity is crucial for designing novel synthetic routes and predicting its interactions in biological systems.[1] The following sections detail a hypothetical but representative computational study using Density Functional Theory (DFT) to elucidate the molecule's electronic structure and reactivity profile.

Introduction to Reactivity Analysis

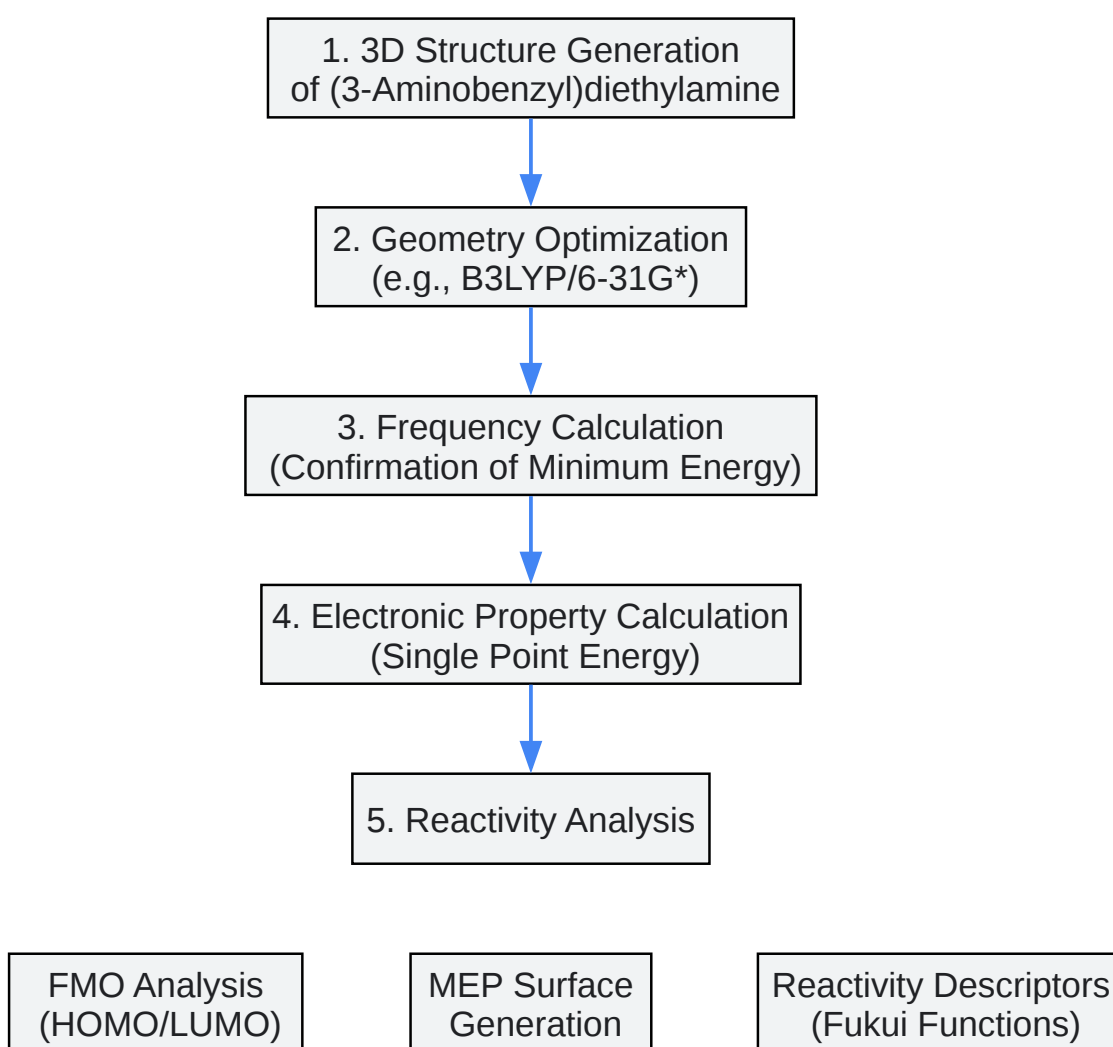
(3-Aminobenzyl)diethylamine possesses multiple reactive sites, including the primary aromatic amine, the tertiary aliphatic amine, and the aromatic ring itself. Computational chemistry offers powerful tools to predict the most likely sites for electrophilic and nucleophilic attack, as well as to quantify the overall reactivity of the molecule. This knowledge is invaluable for applications such as the synthesis of novel derivatives for drug discovery, where it can guide the development of Hedgehog signaling pathway inhibitors or other targeted therapies.[2]

This document outlines a standard workflow for a computational study on **(3-Aminobenzyl)diethylamine**, including geometry optimization, frontier molecular orbital (FMO)

analysis, molecular electrostatic potential (MEP) mapping, and the calculation of reactivity descriptors.

Computational Workflow

The overall workflow for the computational analysis is depicted below. It begins with the initial structure generation and proceeds through optimization and subsequent property calculations to predict chemical reactivity.



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Figure 1: A generalized workflow for the computational reactivity analysis of a molecule.

Hypothetical Data Presentation

The following tables summarize the kind of quantitative data that would be generated from a DFT study on **(3-Aminobenzyl)diethylamine**.

Table 1: Key Optimized Geometric Parameters

Parameter	Atom 1	Atom 2	Atom 3	Atom 4	Value (Å or °)
Bond Length	C(ar)-N(amine)	-	-	-	1.405
Bond Length	N(aliphatic)-C(ethyl)	-	-	-	1.472
Bond Angle	C(ar)-C(ar)-C(benzyl)	-	-	-	120.5
Dihedral Angle	C(ar)-C(ar)-C(benzyl)-N(aliphatic)	65.8			

Table 2: Calculated Electronic Properties

Property	Value (Hartree)	Value (eV)
Energy of HOMO	-0.185	-5.03
Energy of LUMO	-0.012	-0.33
HOMO-LUMO Gap	0.173	4.70
Dipole Moment	-	2.15 Debye

Table 3: Selected Mulliken Atomic Charges

Atom	Atomic Charge (e)
N (aromatic amine)	-0.85
N (diethylamine)	-0.62
C (para to -NH ₂)	-0.21
C (ortho to -NH ₂)	-0.18

Detailed Computational Protocols

The following protocols provide a step-by-step guide for performing the computational analysis using a representative quantum chemistry software package.

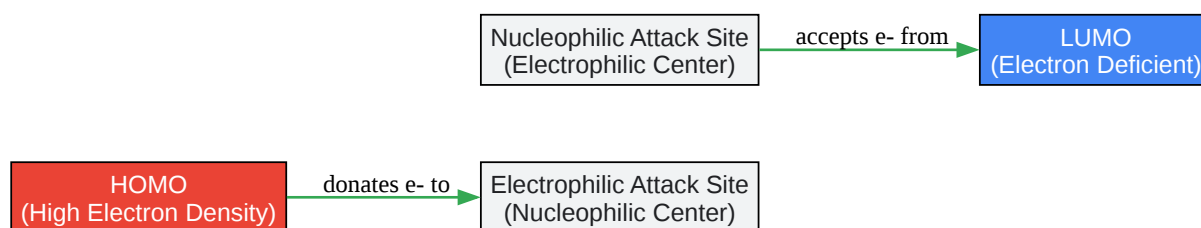
Protocol 1: Molecular Geometry Optimization and Frequency Analysis

- Structure Input:
 - Draw the 3D structure of **(3-Aminobenzyl)diethylamine** using a molecular editor and save it in a suitable format (e.g., .mol or .xyz).
 - Create an input file for the quantum chemistry software.
- Calculation Setup:
 - Specify the level of theory and basis set. A common choice for good accuracy and reasonable computational cost is the B3LYP functional with the 6-31G* basis set.
 - Define the calculation type as Opt (Optimization) followed by Freq (Frequency).
 - Set the charge to 0 and the spin multiplicity to 1 (singlet).
- Execution and Analysis:
 - Run the calculation.
 - Upon completion, verify that the optimization converged.

- Check the output of the frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
- Extract the optimized coordinates and thermodynamic data.

Protocol 2: Frontier Molecular Orbital (FMO) Analysis

- Calculation Setup:
 - Using the optimized geometry from Protocol 1, create a new input file.
 - Specify a single-point energy calculation at the same level of theory (B3LYP/6-31G*).
 - Include keywords to request the generation of molecular orbitals and their energies.
- Execution and Visualization:
 - Run the calculation.
 - Identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) from the output file.
 - Use a visualization program to plot the 3D surfaces of the HOMO and LUMO. The HOMO surface indicates regions susceptible to electrophilic attack, while the LUMO surface indicates regions susceptible to nucleophilic attack.



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Figure 2: Relationship between FMOs and predicted reactivity sites.

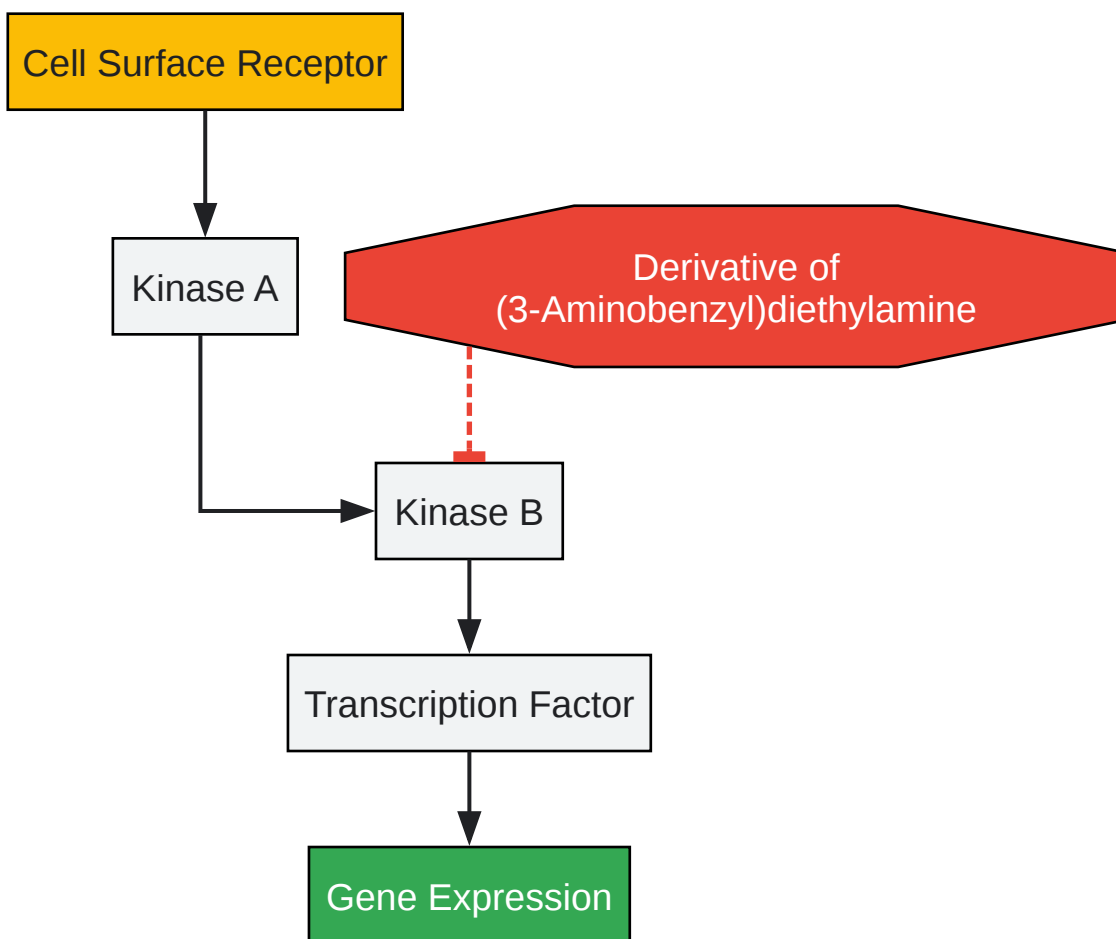
Protocol 3: Molecular Electrostatic Potential (MEP) Surface Generation

- Calculation Setup:
 - Using the optimized geometry, set up another single-point energy calculation.
 - Include keywords to compute the molecular electrostatic potential and generate a cube file for visualization.
- Visualization and Interpretation:
 - Load the generated cube file into a visualization software.
 - Map the electrostatic potential onto the electron density surface.
 - Analyze the MEP surface:
 - Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the nitrogen atoms.
 - Blue regions (positive potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are often found around acidic hydrogen atoms.

Application in Drug Development

The reactivity data from these computational studies can inform the synthesis of novel compounds. For instance, identifying the most nucleophilic site on **(3-Aminobenzyl)diethylamine** allows for targeted alkylation or acylation reactions to build more complex molecules.^{[3][4][5]} This is critical in drug development for creating libraries of derivatives to test for biological activity.

The diagram below illustrates a hypothetical scenario where a derivative of **(3-Aminobenzyl)diethylamine**, designed based on reactivity insights, acts as an inhibitor in a cellular signaling pathway.



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